![molecular formula C17H22N4O B7544884 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide, also known as MP-10, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide is not fully understood. However, it has been suggested that 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide may act as a modulator of the dopaminergic and serotonergic systems in the brain. It has also been suggested that 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide may have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects in different experimental settings.
未来方向
There are several future directions for the study of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic interventions. Another direction is to study its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide for future research and clinical use.
In conclusion, 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide is a synthetic compound that has shown potential therapeutic properties in various scientific research applications. Its synthesis method has been optimized for high purity and yield, and its mechanism of action is currently under investigation. 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide has been shown to have neuroprotective, antidepressant, and anxiolytic effects, and has potential for use in the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide involves the reaction of 2-phenylacetyl chloride with 2-methyl-3-amino-pyrazole in the presence of triethylamine. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide. The synthesis method has been optimized to yield high purity and yield of 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide.
科学研究应用
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
2-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-15(7-10-19-20)13-8-11-21(12-9-13)16(17(18)22)14-5-3-2-4-6-14/h2-7,10,13,16H,8-9,11-12H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYELEPQYARKCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCN(CC2)C(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
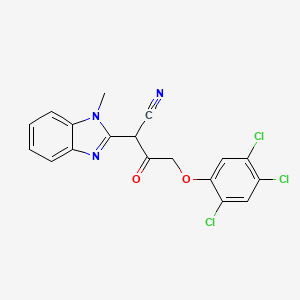
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)
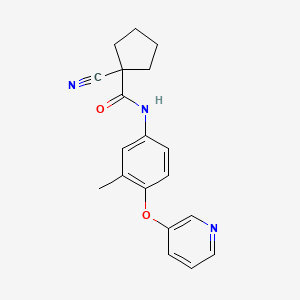
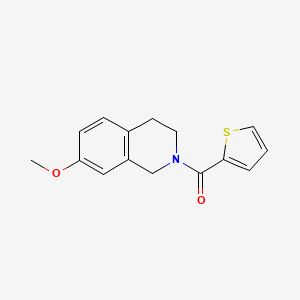
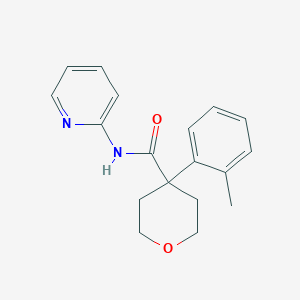
![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)
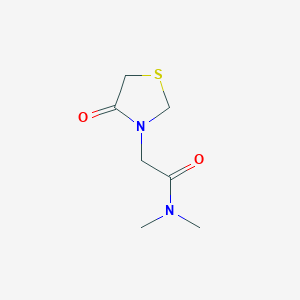

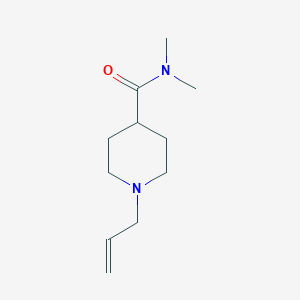
![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)